Isoquinolin-6-ol
Overview
Description
Isoquinolin-6-ol, also known as 6-Hydroxyisoquinoline, is a white to light yellow crystal powder . It is used in proteomics research, particularly in the preparation of isoquinoline derivatives which act as protease inhibitors against trypsin .
Synthesis Analysis
Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include the use of aromatic aldehydes and aminoacetal in producing isoquinolines by cyclization under acidic conditions .Molecular Structure Analysis
The molecular formula of Isoquinolin-6-ol is C9H7NO . It has a molecular weight of 145.16 . The structure consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Chemical Reactions Analysis
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .Physical And Chemical Properties Analysis
Isoquinolin-6-ol has a density of 1.3±0.1 g/cm3, a boiling point of 332.1±15.0 °C at 760 mmHg, and a melting point of 220ºC . It has a molar refractivity of 43.77 and a topological polar surface area (TPSA) of 33.12 Ų .Scientific Research Applications
Nucleic Acid-Binding Applications and Drug Design : Isoquinoline alkaloids, including Isoquinolin-6-ol derivatives, have shown potential in interacting with nucleic acids, which can be exploited in drug design. These interactions are significant for developing new compounds with therapeutic applications, particularly in cancer treatment (Bhadra & Kumar, 2011).
Broad Pharmacological Properties : Isoquinoline N-oxide alkaloids from various plants exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and other pharmacological effects. These compounds are being explored for new potential applications in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Selective Renal Vasodilator Properties : Isoquinolin-3-ol derivatives have been studied for their selective renal vasodilating profile, which indicates potential applications in treating kidney-related cardiovascular conditions (Kanojia et al., 1989).
Role in Drug Discovery and Clinical Applications : Isoquinoline analogs are structurally diverse and have a wide range of biological characteristics, making them a focus of therapeutic research for ailments like tumors, respiratory diseases, infections, and cardiovascular diseases (Luo et al., 2020).
Anticancer Effects : Isoquinoline alkaloids-enriched herbal plants have been traditionally used for their anti-inflammatory, antimicrobial, and analgesic effects. Recent research suggests their potential in cancer treatment through mechanisms like cell cycle arrest, apoptosis, and autophagy (Yun et al., 2021).
Marine Sponge Derivatives with Cytotoxic Properties : Isoquinoline alkaloids isolated from marine sponges have shown cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy (Rashid, Gustafson, & Boyd, 2001).
Safety And Hazards
Future Directions
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
isoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPDRHTRGTSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997883, DTXSID70901676 | |
Record name | Isoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_812 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-6-ol | |
CAS RN |
7651-82-3 | |
Record name | 6-Isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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